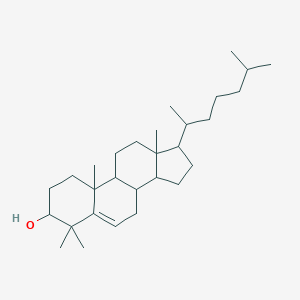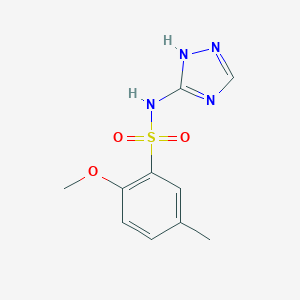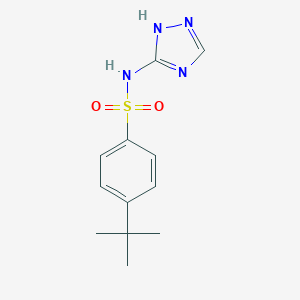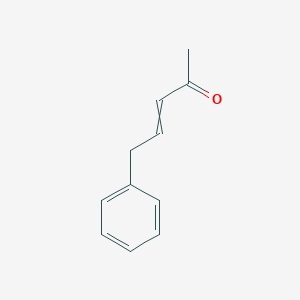![molecular formula C15H14N2O3S B224512 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole](/img/structure/B224512.png)
1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a sulfonyl group, as well as an imidazole ring
Preparation Methods
The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via a methylation reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the imidazole ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The imidazole ring can interact with metal ions, which may be crucial for its biological activity .
Comparison with Similar Compounds
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can be compared with other naphthalene and imidazole derivatives:
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine: Similar in structure but with a piperidine ring instead of an imidazole ring.
1-[(4-Methoxy-1-naphthyl)sulfonyl]-1H-benzotriazole: Contains a benzotriazole ring instead of an imidazole ring.
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine: Features a piperazine ring and additional methyl groups on the phenyl ring. These compounds share some structural similarities but differ in their specific functional groups and ring structures, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-17(10-16-11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3 |
InChI Key |
MCVQHWACRHSHBS-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

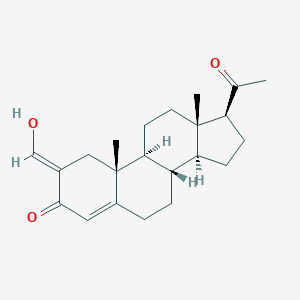
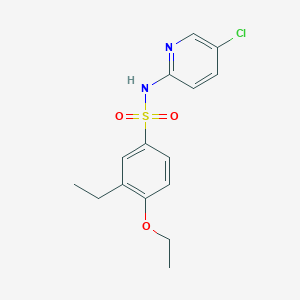
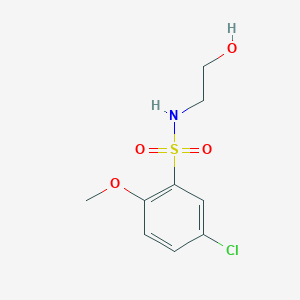

![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
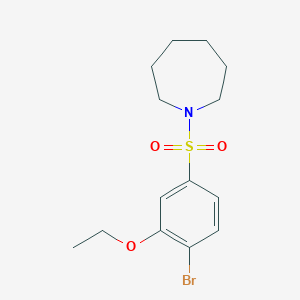
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
